1,7-dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione 1,7-dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15212441
InChI: InChI=1S/C25H27N5O2/c1-16-5-9-19(10-6-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(13-18(3)14-29(21)24)20-11-7-17(2)8-12-20/h5-12,18H,13-15H2,1-4H3
SMILES:
Molecular Formula: C25H27N5O2
Molecular Weight: 429.5 g/mol

1,7-dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15212441

Molecular Formula: C25H27N5O2

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

1,7-dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione -

Specification

Molecular Formula C25H27N5O2
Molecular Weight 429.5 g/mol
IUPAC Name 1,7-dimethyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Standard InChI InChI=1S/C25H27N5O2/c1-16-5-9-19(10-6-16)15-30-23(31)21-22(27(4)25(30)32)26-24-28(13-18(3)14-29(21)24)20-11-7-17(2)8-12-20/h5-12,18H,13-15H2,1-4H3
Standard InChI Key DWCWTKWUOZKVPP-UHFFFAOYSA-N
Canonical SMILES CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C5=CC=C(C=C5)C

Introduction

1,7-Dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of purines and pyrimidines. Its unique structure, featuring a purine ring fused with a pyrimidine ring, along with various substituents such as methyl and phenyl groups, makes it of significant interest in medicinal chemistry and pharmacology. This compound has potential applications in drug development due to its unique molecular arrangement and functional groups.

Synthesis of the Compound

The synthesis of 1,7-dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves several steps of organic reactions. These reactions require specific precursors and controlled conditions, such as temperature, pressure, and solvent choice, to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor the progress of the reactions.

Synthesis StepsDescriptionConditions
1. Formation of Pyrimidine RingReaction of appropriate precursorsControlled temperature and solvent
2. Introduction of Purine MoietyFusion of purine and pyrimidine ringsSpecific catalysts and reaction conditions
3. Substitution ReactionsAddition of methylbenzyl and methylphenyl groupsOptimized temperature and solvent

Biological Activity and Potential Applications

The compound may exhibit biological activities relevant to medicinal chemistry, potentially acting as an enzyme inhibitor or modulator of biological pathways. Further studies are required to elucidate its precise molecular interactions and biological effects through techniques such as molecular docking and kinetic assays.

Potential Biological ActivityDescriptionMechanism of Action
Enzyme InhibitionInhibition of specific enzymesBinding to active sites
Modulation of Biological PathwaysInteraction with receptors or signaling moleculesAlteration of pathway activity

Research Findings and Future Directions

Research on 1,7-dimethyl-3-(4-methylbenzyl)-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is ongoing, with a focus on understanding its biological effects and therapeutic potential. The compound's unique structure suggests potential applications in drug development, particularly in areas where purine and pyrimidine derivatives have shown promise.

Future studies should aim to explore its interactions with biological targets using advanced analytical techniques like molecular docking and kinetic assays. Additionally, the synthesis of derivatives with modified functional groups could enhance or modify its biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator